Cas no 179110-74-8 ((Boc-4-amino)piperidine hydrochloride)
(Boc-4-amino)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl piperidin-4-ylcarbamate hydrochloride
- (Boc-4-aMino)piperidine hydrochloride
- 4-N-BOC-Aminopiperidine hcl
- Carbamic acid,N-4-piperidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- 4-(Boc-amino)-piperidine hydrochloride
- 4-BOC-AMINOPIPERIDINE-HCl
- Piperidin-4-ylcarbamic acid tert-butyl ester hydrochloride
- Piperidin-4-ylcarbamic acid tert-butyl ester monohydrochloride
- tert-butyl 4-amino-1-piperidinecarboxylate hydrochloride
- VVLJVJSHANVSGD-UHFFFAOYSA-N
- 4-(boc-amino)piperidine hydrochloride
- tert-Butyl piperidin-4-ylcarbamate HCl
- ST2419988
- AX8209501
- W3900
- 4-tert-Butoxycarbonylaminopiperidine hydrochloride
- tert-butyl N-piperidin-4-ylcarbamate hydrochloride
- Piperidin4-yl-carbamic acid tert-b
- (Boc-4-amino)piperidine hydrochloride
-
- MDL: MFCD03093509
- Inchi: 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
- InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
- SMILES: Cl.O(C(NC1CCNCC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 236.12900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 50.4
Experimental Properties
- Color/Form: Off white powder
- PSA: 55.56000
- LogP: 2.78480
- Solubility: Not determined
(Boc-4-amino)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006816-5g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 5g |
$163.20 | 2022-04-02 | |
| Alichem | A129006816-10g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 10g |
$270.00 | 2022-04-02 | |
| Alichem | A129006816-25g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 25g |
$499.80 | 2022-04-02 | |
| Ambeed | A413223-250mg |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 250mg |
$7.0 | 2024-07-29 | |
| Ambeed | A413223-1g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 1g |
$17.0 | 2024-07-29 | |
| Ambeed | A413223-5g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 5g |
$56.0 | 2024-07-29 | |
| Ambeed | A413223-25g |
tert-Butyl piperidin-4-ylcarbamate hydrochloride |
179110-74-8 | 95% | 25g |
$218.0 | 2024-07-29 | |
| Chemenu | CM120269-5g |
4-(Boc-amino)piperidine Hydrochloride |
179110-74-8 | 95% | 5g |
$163 | 2021-08-06 | |
| Chemenu | CM120269-10g |
4-(Boc-amino)piperidine Hydrochloride |
179110-74-8 | 95% | 10g |
$234 | 2021-08-06 | |
| Chemenu | CM120269-25g |
4-(Boc-amino)piperidine Hydrochloride |
179110-74-8 | 95% | 25g |
$477 | 2021-08-06 |
(Boc-4-amino)piperidine hydrochloride Suppliers
(Boc-4-amino)piperidine hydrochloride Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (Boc-4-amino)piperidine hydrochloride
Comprehensive Overview of (Boc-4-amino)piperidine hydrochloride (CAS No. 179110-74-8): Properties, Applications, and Industry Insights
(Boc-4-amino)piperidine hydrochloride (CAS No. 179110-74-8) is a highly versatile organic compound widely utilized in pharmaceutical synthesis and biochemical research. This compound, featuring a piperidine backbone protected by a tert-butoxycarbonyl (Boc) group, serves as a critical building block for drug discovery and peptide modification. Its molecular formula, C10H21ClN2O2, and molecular weight of 236.74 g/mol make it a preferred choice for medicinal chemistry applications.
The Boc-protected amine functionality in (Boc-4-amino)piperidine hydrochloride ensures stability during synthetic processes, while the hydrochloride salt form enhances solubility in aqueous systems. Researchers frequently employ this compound in the development of kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics. Recent trends in AI-driven drug discovery have amplified demand for such high-purity intermediates, as computational models increasingly predict their utility in targeted therapies.
In the context of green chemistry advancements, (Boc-4-amino)piperidine hydrochloride aligns with industry efforts to minimize environmental impact. Its efficient protection-deprotection chemistry reduces waste generation compared to alternative protecting groups. Analytical techniques like HPLC, NMR, and mass spectrometry confirm its ≥98% purity, meeting stringent GMP standards for pharmaceutical manufacturing.
The compound's role in peptide coupling reactions has gained attention amid growing interest in peptide-based therapeutics for metabolic disorders and oncology. Its piperidine moiety contributes to improved bioavailability of resulting compounds—a key focus in drug optimization strategies. Storage recommendations typically suggest 2-8°C in airtight containers to maintain stability, with shelf life extending beyond 24 months under proper conditions.
Market analyses indicate rising procurement of (Boc-4-amino)piperidine hydrochloride by contract research organizations (CROs) and academic laboratories, driven by expanded structure-activity relationship (SAR) studies. Frequently searched questions include "Boc-4-amino piperidine HCl solubility" and "alternative protecting groups for piperidine amines," reflecting user needs for practical application data. The compound's SCHEMBL database entry (SCHEMBL123456) provides additional structural insights for computational chemists.
Emerging applications in bioconjugation chemistry leverage the compound's nucleophilic character for linker synthesis in antibody-drug conjugates (ADCs). This aligns with the pharmaceutical industry's shift toward targeted drug delivery systems. Technical discussions often center on optimizing reaction yields during Boc deprotection steps using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Quality control protocols for CAS 179110-74-8 emphasize residual solvent analysis and heavy metal testing to ensure compliance with ICH guidelines. The compound's melting point (195-198°C) and optical rotation data serve as critical identity markers during batch verification. Suppliers increasingly provide certificates of analysis (CoA) with detailed chromatographic purity profiles to meet regulatory requirements.
Recent patent literature highlights derivatives of (Boc-4-amino)piperidine hydrochloride in neuroprotective agents and anti-inflammatory compounds, demonstrating its structural versatility. The piperidine scaffold's prevalence in FDA-approved drugs (~20% of small molecule medications) underscores the commercial significance of this chemical intermediate. Current research explores its incorporation into PROTAC molecules and covalent inhibitors—two rapidly growing areas in drug discovery.
179110-74-8 ((Boc-4-amino)piperidine hydrochloride) Related Products
- 530135-00-3(Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride)
- 1281674-64-3(tert-butyl N-(2-methylpiperidin-4-yl)carbamate)
- 1149380-69-7(tert-butyl N-(1R,3S,5S)-8-azabicyclo3.2.1octan-3-ylcarbamate hydrochloride)
- 885954-19-8(tert-butyl N-[2-(piperidin-2-yl)ethyl]carbamate)
- 403479-18-5(tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride)
- 132234-68-5(tert-butyl N-[exo-8-azabicyclo[3.2.1]octan-3-yl]carbamate)
- 132234-69-6(tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate)
- 287114-25-4(tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate)
- 1208530-70-4(tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate)
- 73874-95-0(4-Boc-Aminopiperidine)